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Compound of Interest

Compound Name:
6-Fluoroquinoline-2-carboxylic

acid

Cat. No.: B1289164 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-
fluoroquinoline-2-carboxylic acid (C₁₀H₆FNO₂), a key heterocyclic compound with

applications in medicinal chemistry and drug discovery. Due to the limited availability of

experimentally derived spectra in public literature, this document compiles predicted data

based on established spectroscopic principles and data from structurally analogous

compounds. This guide is intended to serve as a valuable resource for the identification,

characterization, and further development of derivatives of this molecule.

Molecular and Physical Properties
Property Value

Molecular Formula C₁₀H₆FNO₂

Molecular Weight 191.16 g/mol [1]

Exact Mass 191.03825660 Da[1]

CAS Number 86324-51-8[2]

Spectroscopic Data
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The following sections present the predicted spectroscopic data for 6-fluoroquinoline-2-
carboxylic acid. These values are derived from computational models and analysis of similar

chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The

predicted chemical shifts for 6-fluoroquinoline-2-carboxylic acid are detailed below.

¹H NMR (Proton NMR)

The proton NMR spectrum is expected to show distinct signals for the carboxylic acid proton

and the aromatic protons on the quinoline ring system.

Predicted ¹H NMR Data

Proton Predicted Chemical Shift (δ, ppm)

-COOH ~12.0 (broad singlet)

Aromatic CH 7.0 - 9.0 (multiplets and doublets)

The broadness of the carboxylic acid proton signal is due to hydrogen bonding and its

exchange with trace amounts of water. The aromatic protons' chemical shifts are influenced by

the electron-withdrawing nature of the nitrogen atom, the carboxylic acid group, and the

fluorine atom. The fluorine atom at the C-6 position is expected to cause splitting of adjacent

proton signals (H-F coupling).[2]

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
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Predicted ¹³C NMR Data

Carbon Predicted Chemical Shift (δ, ppm)

-COOH 165 - 185

Aromatic C 110 - 150

C-F Variable (doublet due to ¹JCF coupling)

The carbon of the carboxylic acid group appears significantly downfield. The carbon atom

directly bonded to the fluorine (C-6) will exhibit a characteristic doublet with a large coupling

constant (¹JCF).

¹⁹F NMR (Fluorine-19 NMR)

Fluorine-19 NMR is a highly sensitive technique for the direct observation of fluorine atoms in a

molecule.

Predicted ¹⁹F NMR Data

Fluorine Predicted Chemical Shift (δ, ppm)

C6-F ~ -110 to -140

A single resonance is expected for the fluorine atom at the C-6 position. The chemical shift is

referenced to a standard such as CFCl₃. For comparison, the C⁶F signal in a structurally similar

compound, methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate,

appears at -137.06 ppm.[3]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted

IR absorption bands for 6-fluoroquinoline-2-carboxylic acid are listed below.
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Predicted IR Absorption Bands

Functional Group Wavenumber (cm⁻¹)

O-H (Carboxylic Acid) 2500 - 3300 (very broad)

C=O (Carboxylic Acid) 1700 - 1725 (strong)

C=C & C=N (Aromatic) 1500 - 1600

C-F 1000 - 1300

The O-H stretch of the carboxylic acid is typically very broad due to intermolecular hydrogen

bonding.[2] The C=O stretch is a strong, sharp band.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Mass Spectrometry Data

Parameter Value

Calculated Exact Mass 191.03825660 Da[1]

Ionization Mode Electrospray Ionization (ESI) is suitable

Expected [M+H]⁺ 192.0455

Key Fragmentation Loss of H₂O, CO, and COOH

High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination

and elemental composition confirmation.

Experimental Protocols
While specific experimental protocols for 6-fluoroquinoline-2-carboxylic acid are not

available in the reviewed literature, the following are general methodologies that can be

adapted for its analysis.
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NMR Spectroscopy Protocol
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable

deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. The spectral

width should encompass the expected chemical shift range (e.g., 0-15 ppm).

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with

singlet peaks for each unique carbon. A larger number of scans will be required compared to

¹H NMR.

¹⁹F NMR Acquisition: Acquire the spectrum using a fluorine-specific probe or by tuning a

broadband probe to the fluorine frequency.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts should be referenced to an internal standard (e.g.,

TMS for ¹H and ¹³C) or an external standard for ¹⁹F.

IR Spectroscopy Protocol
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is

recommended. Place a small amount of the solid sample directly on the ATR crystal.

Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr

powder and pressing it into a thin disk.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule.

Mass Spectrometry Protocol
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Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,

methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as

necessary for analysis.

Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI)

source, often coupled with a liquid chromatography (LC) system for sample introduction.

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. For

fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the

molecular ion and subjecting it to collision-induced dissociation (CID).

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and its

fragment ions. Use high-resolution data to confirm the elemental composition.

Visualizations
General Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound.
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A generalized workflow for spectroscopic analysis.
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Logical Relationship in Spectroscopic Data
Interpretation
This diagram illustrates the logical flow of information from different spectroscopic techniques

to confirm the chemical structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 6-Fluoroquinoline-2-carboxylic
Acid: A Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1289164#spectroscopic-data-for-6-fluoroquinoline-2-
carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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